molecular formula C19H28N2O2 B2355749 N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide CAS No. 439096-65-8

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2355749
CAS No.: 439096-65-8
M. Wt: 316.445
InChI Key: GCDVRNBGYHMWOR-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using cycloheptyl halide.

    Introduction of Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be added through an acylation reaction using cyclohexylcarbonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl or cyclohexylcarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the cyclohexylcarbonyl group.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-4-methylbenzamide: Similar structure but with a methyl group instead of the cyclohexylcarbonyl group.

    N-cycloheptyl-4-fluorobenzamide: Contains a fluorine atom instead of the cyclohexylcarbonyl group.

    N-cycloheptyl-4-phenoxybutanamide: Features a phenoxy group in place of the cyclohexylcarbonyl group.

Uniqueness

N-cycloheptyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of substituents on the pyrrole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cycloheptyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-18(14-8-4-3-5-9-14)15-12-17(20-13-15)19(23)21-16-10-6-1-2-7-11-16/h12-14,16,20H,1-11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDVRNBGYHMWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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